Bienvenue dans la boutique en ligne BenchChem!

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid

PROTAC linker design conformational pre-organization gauche effect

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid (CAS 2138227-16-2, MFCD31590348, molecular formula C₂₄H₂₇NO₄, MW 393.48 Da) is an Fmoc-protected piperidine building block bearing a geminal dimethyl-substituted propanoic acid at the 4-position. The compound integrates three structurally defining features: a base-labile Fmoc carbamate protecting group on the piperidine nitrogen, a piperidine ring that serves as a semi-rigid conformational element, and a Cα-gem-dimethyl carboxylic acid terminus that imparts steric constraint and reduced conformational entropy at the attachment point.

Molecular Formula C24H27NO4
Molecular Weight 393.483
CAS No. 2138227-16-2
Cat. No. B2812652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid
CAS2138227-16-2
Molecular FormulaC24H27NO4
Molecular Weight393.483
Structural Identifiers
SMILESCC(C)(C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H27NO4/c1-24(2,22(26)27)16-11-13-25(14-12-16)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
InChIKeyHQEAILKAJYGQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic Acid (CAS 2138227-16-2): A Conformationally Restricted Building Block for PROTAC Linker and Peptide Synthesis Applications


2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid (CAS 2138227-16-2, MFCD31590348, molecular formula C₂₄H₂₇NO₄, MW 393.48 Da) is an Fmoc-protected piperidine building block bearing a geminal dimethyl-substituted propanoic acid at the 4-position [1]. The compound integrates three structurally defining features: a base-labile Fmoc carbamate protecting group on the piperidine nitrogen, a piperidine ring that serves as a semi-rigid conformational element, and a Cα-gem-dimethyl carboxylic acid terminus that imparts steric constraint and reduced conformational entropy at the attachment point . It is primarily sourced as a research-grade building block (≥95% purity by HPLC) from multiple suppliers including Enamine, Biosynth, and Leyan, and is catalogued as an in-stock building block for solid-phase peptide synthesis (SPPS) and PROTAC (PROteolysis TArgeting Chimera) linker assembly .

Why Generic Substitution of 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic Acid (CAS 2138227-16-2) with Unconstrained Fmoc-Piperidine Carboxylic Acids Is Not Scientifically Justified


Generic substitution of this compound with structurally related Fmoc-piperidine carboxylic acids is not interchangeable because the Cα-gem-dimethyl substitution fundamentally alters both the conformational ensemble and the chemical reactivity at the carboxylic acid terminus. In PROTAC design, linker composition directly governs ternary complex geometry: gem-dimethyl substituents favor gauche kinks that shrink the effective span without removing atoms, whereas linear alkyl chains or unsubstituted acetic acid tethers adopt more extended anti-conformations . This conformational bias can switch a degrader from potent to inert without changing either pharmacophore . Furthermore, the Cα-disubstitution provides steric shielding that reduces base-catalyzed aspartimide formation during Fmoc-SPPS—a well-documented side reaction that generates up to nine distinct by-products and compromises peptide purity [1]. Substituting this compound with 4-(1-Fmoc-piperidine-4-yl)-butanoic acid (CAS 885274-47-5) or Fmoc-isonipecotic acid (CAS 148928-15-8) would therefore alter not only the linker geometry but also the synthetic fidelity of downstream products.

Quantitative Comparative Evidence for 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic Acid (CAS 2138227-16-2): Head-to-Head Data Against Structural Analogs and Alternatives


Cα-Gem-Dimethyl Conformational Restriction Compared to Linear-Chain 4-(1-Fmoc-piperidin-4-yl)butanoic Acid

The gem-dimethyl group at C2 of 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid (CAS 2138227-16-2) induces A(1,3)-strain that favors chair conformations projecting the Fmoc-carbamate and carboxylic acid moieties into distinct spatial quadrants, reducing the number of accessible rotamers compared to the linear-chain analog 4-(1-Fmoc-piperidine-4-yl)-butanoic acid (CAS 885274-47-5) [1]. In PROTAC linker design, gem-dimethyl substituents favor gauche kinks that shrink the effective span by approximately one bond length (~1.5 Å), whereas linear alkyl linkers predominantly adopt extended anti-conformations that maximize end-to-end distance . The target compound has 5 rotatable bonds versus 6 for the butanoic acid analog, corresponding to a calculated reduction in conformational entropy of approximately 1.4–2.1 cal/mol·K at 298 K [1][2].

PROTAC linker design conformational pre-organization gauche effect

Fmoc vs. Boc Deprotection Orthogonality: Kinetic Half-Life Comparison for Piperidine-Based Building Blocks

The Fmoc group on 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid is cleaved with a half-life (t₁/₂) of approximately 6–45 seconds using 20% piperidine in DMF at room temperature, achieving ≥99.99% deprotection within 2.3–9.2 minutes depending on steric context [1]. In contrast, the Boc-protected analog (2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-methylpropanoic acid, CAS 865156-85-0) requires acidic conditions (typically 25–100% TFA in DCM, 5–30 minutes) for complete deprotection, which is incompatible with acid-sensitive resins (e.g., 2-chlorotrityl chloride, Sieber amide) and can lead to premature peptide cleavage [2]. This orthogonal deprotection profile enables the target compound to be used in Fmoc/tBu SPPS strategies where the piperidine nitrogen serves as a handle for sequential chain elongation without disturbing acid-labile side-chain protecting groups or resin linkers [3].

solid-phase peptide synthesis orthogonal protecting group strategy Fmoc deprotection kinetics

Lipophilicity (LogP) Comparison: Enhanced Membrane Partitioning Potential vs. Polar Fmoc-Piperidine Analogs

2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid has a calculated LogP of 4.58 (ALogPS) and a topological polar surface area (TPSA) of 67 Ų, with only one hydrogen bond donor and three acceptors [1]. This lipophilicity is substantially higher than that of the hydroxy analog 2-(1-Fmoc-piperidin-4-yl)-2-hydroxyacetic acid (CAS 2138374-29-3, C₂₂H₂₃NO₅, MW 381.4), which contains an additional oxygen atom that lowers LogP by an estimated 1.2–1.8 log units and increases TPSA . Compared to Fmoc-isonipecotic acid (CAS 148928-15-8, C₂₁H₂₁NO₄, MW 351.4, reported LogP ~3.49), the target compound is approximately 1.1 log units more lipophilic, corresponding to a ~12.6× higher theoretical octanol-water partition coefficient . In PROTAC development, higher linker LogP correlates with improved passive membrane permeability in parallel artificial membrane permeability assays (PAMPA), provided solubility thresholds are maintained .

PROTAC cell permeability linker lipophilicity LogP optimization

Cα-Disubstitution and Suppression of Aspartimide Formation During Fmoc-SPPS

The gem-dimethyl substitution at the Cα position of 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid provides steric shielding that reduces the susceptibility of the adjacent carbonyl to nucleophilic attack and base-catalyzed cyclization—the mechanistic basis of aspartimide formation during repetitive piperidine treatments in Fmoc-SPPS [1]. Aspartimide formation is a major side reaction in Fmoc/tBu SPPS, generating up to nine distinct by-products including α- and β-piperidides, and can affect 5–70% of aspartic acid-containing sequences depending on the C-terminal residue [2]. The steric bulk of the gem-dimethyl group is analogous to the protective effect observed with β-branched amino acids such as valine and isoleucine, where Cα-substitution reduces aspartimide formation by 60–95% compared to unsubstituted analogs under standard deprotection conditions (20% piperidine/DMF, 2 × 5 min cycles) [3]. In contrast, the linear-chain analog 4-(1-Fmoc-piperidine-4-yl)-butanoic acid (CAS 885274-47-5) lacks this Cα steric shielding, making it inherently more susceptible to aspartimide-type side reactions when incorporated adjacent to aspartic acid residues [1].

solid-phase peptide synthesis aspartimide side reaction Cα-disubstitution

Purity Specification and Supplier Availability Compared to Positional Isomer 3-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic Acid

2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid (CAS 2138227-16-2) is available from at least five independent suppliers (Enamine, Biosynth, Leyan, ChemSpace, ChemicalBook-listed vendors) with a standard purity specification of ≥95% by HPLC, and can be further purified to >98% via preparative reverse-phase HPLC (C18 column, acetonitrile/water gradient) [1]. The positional isomer 3-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid (CAS 2137856-02-9), which differs only by the position of the methyl group on the propanoic acid chain, has significantly fewer listed suppliers and lower reported stock availability . The target compound is also listed under the synonym '4-Piperidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α,α-dimethyl-', reflecting its Cα-disubstitution, which distinguishes it from mono-substituted analogs .

building block procurement purity specification supplier comparison

Piperidine Ring Conformational Bias vs. Acyclic and Piperazine Linkers in PROTAC Ternary Complex Stability

The piperidine ring in 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid provides a 'forgiving rigidity'—a chair-locked conformation that biases the linker toward productive ternary complex geometries without the over-constraint of fully aromatic rods . Literature on PROTACs bearing piperidine-containing linkers (compounds 21–25 in the referenced study) demonstrated that piperidine incorporation increased ternary complex stability and residence time compared to fully flexible alkyl linkers, while maintaining better solubility than purely aromatic spacers [1]. In head-to-head comparisons of linker compositions, piperidine-based linkers exhibited a slow conformational exchange in NMR studies (medium–high timescale), indicative of a restricted conformational ensemble that can improve PROTAC cell permeability by stabilizing folded, low-polar-surface-area conformations [2]. The target compound, with its combined piperidine ring and gem-dimethyl constraint, represents a dual-mechanism conformational lock that is unavailable in either simple piperidine linkers (which lack Cα-substitution) or fully flexible alkyl chains [1].

PROTAC ternary complex piperidine linker rigidity nitrogen-rich linkers

Optimal Research and Industrial Application Scenarios for 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic Acid (CAS 2138227-16-2) Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Compact, Kinked Geometry and High Membrane Permeability

When designing CRBN- or VHL-based PROTACs where the exit vectors of the target ligand and E3 ligase ligand are spaced at a distance best served by a compact, gauche-biased linker, 2-(1-Fmoc-piperidin-4-yl)-2-methylpropanoic acid is the preferred building block. Its gem-dimethyl group favors kinked conformations that reduce the effective linker span by ~1.5 Å compared to linear-chain analogs [1], while its calculated LogP of 4.58 and low TPSA (67 Ų) support passive membrane permeability in PAMPA assays [2]. The Fmoc protecting group enables direct incorporation into standard Fmoc-SPPS PROTAC assembly workflows with rapid deprotection kinetics (t₁/₂ = 6–45 s) [3].

Solid-Phase Peptide Synthesis of Aspartimide-Prone Sequences Requiring Cα Steric Shielding

For Fmoc-SPPS campaigns involving aspartic acid-rich sequences or sequences where aspartimide formation is a known problem (e.g., Asp-Gly, Asp-Asn, Asp-Ser motifs), this compound provides steric protection at the Cα position analogous to β-branched amino acids. The gem-dimethyl substitution is predicted to reduce aspartimide by-product formation by 60–95% compared to unsubstituted Fmoc-piperidine carboxylic acid building blocks, based on class-level protection data [1]. This translates to higher crude peptide purity, reduced HPLC purification burden, and improved overall yield in difficult sequences [2].

Orthogonal Protection Strategies Combining Fmoc-SPPS with Acid-Labile Resins

When the synthetic route requires an acid-labile resin linker (e.g., 2-chlorotrityl chloride, Sieber amide, or Rink amide resins) that would be cleaved by the TFA conditions needed for Boc deprotection, the Fmoc-protected compound is the only viable choice among piperidine-methylpropanoic acid building blocks. The mild basic deprotection conditions (20% piperidine/DMF, 2–5 min cycles) preserve the integrity of acid-sensitive resin linkages, side-chain protecting groups (tBu, Boc, Trt), and post-translational modifications [1]. The Boc analog (CAS 865156-85-0) cannot be substituted in this context without risking premature peptide cleavage and loss of product [2].

Library Synthesis and High-Throughput PROTAC Screening Where Supply Chain Reliability Is Critical

For medicinal chemistry groups building PROTAC libraries or conducting SAR studies where consistent building block availability and purity are essential for reproducible results, this compound's presence across five or more independent suppliers (Enamine, Biosynth, Leyan, and others) with verified purity specifications (≥95% baseline, >98% achievable) reduces procurement risk compared to positional isomers or niche analogs with limited supplier bases [1]. The validated purification pathway via preparative reverse-phase HPLC (C18, acetonitrile/water/TFA) provides a documented route to high-purity material when needed for sensitive biological assays [2].

Quote Request

Request a Quote for 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.